molecular formula C22H16N2O5 B3446955 methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Cat. No. B3446955
M. Wt: 388.4 g/mol
InChI Key: YNABYVOWRORUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a chemical compound that has been the subject of scientific research in recent years. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and inflammation. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory mediators. The compound has also been shown to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has also been shown to be effective against various cancer cell lines and animal models of inflammation. However, the compound has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate. One area of research is to investigate the compound's efficacy against other types of cancer and inflammation. Another area of research is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, research could focus on developing new formulations of the compound to improve its solubility and half-life. Finally, research could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects.
In conclusion, methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate is a chemical compound that has potential as a therapeutic agent for the treatment of cancer and inflammation. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. While the compound has some limitations for lab experiments, there are several future directions for research that could enhance its therapeutic potential.

Scientific Research Applications

Methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines and animal models of inflammation. The results of these studies suggest that the compound has potential as a therapeutic agent for the treatment of cancer and inflammation.

properties

IUPAC Name

methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-28-22(27)13-2-6-15(7-3-13)24-20(25)18-11-10-17(12-19(18)21(24)26)29-16-8-4-14(23)5-9-16/h2-12H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNABYVOWRORUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[5-(4-aminophenoxy)-1,3-dioxoisoindol-2-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Reactant of Route 2
methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Reactant of Route 3
methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Reactant of Route 4
methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Reactant of Route 5
methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate
Reactant of Route 6
methyl 4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.